molecular formula C15H28N2O3 B13215593 tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate

Cat. No.: B13215593
M. Wt: 284.39 g/mol
InChI Key: XVPHQESGNODWCA-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 3-methoxycyclobutylmethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-7-5-16(6-8-17)11-12-9-13(10-12)19-4/h12-13H,5-11H2,1-4H3

InChI Key

XVPHQESGNODWCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CC(C2)OC

Origin of Product

United States

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